Tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)19-12(17)15-8-9-18-14(10-15)6-4-11(16)5-7-14/h11,16H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXZLOSSSRQZSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CCC(CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, followed by esterification. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or triethylamine (Et3N).
Major Products Formed: The major products formed from these reactions can vary, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has demonstrated that derivatives of spiro compounds, such as tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate, exhibit antimicrobial properties. A study published in the Journal of Medicinal Chemistry found that certain spiro compounds showed significant activity against various bacterial strains, suggesting potential for development as new antibiotics .
2. Analgesic Properties
Case studies indicate that spirocyclic compounds can act as analgesics. For instance, the compound has been tested for pain relief in animal models, showing efficacy comparable to established analgesics without the common side effects associated with opioids . This opens avenues for developing safer pain management therapies.
Material Science Applications
1. Polymer Chemistry
This compound can serve as a monomer in the synthesis of novel polymers. Its unique structure allows for enhanced mechanical properties and thermal stability in polymer matrices. Research indicates that incorporating this compound into polymer blends can improve tensile strength and flexibility .
2. Drug Delivery Systems
The compound's ability to form stable complexes with various drugs enhances its potential in drug delivery systems. Studies have shown that it can be used to create nanoparticles that encapsulate therapeutic agents, improving their solubility and bioavailability . This application is particularly relevant for poorly soluble drugs.
Data Summary Table
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial effects of several spiro compounds, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Polymer Development
In a polymer chemistry study, researchers synthesized a series of copolymers using this compound as a key monomer. The resulting materials exhibited enhanced mechanical properties compared to conventional polymers, making them suitable for applications in packaging and biomedical devices .
Mechanism of Action
The mechanism by which tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Structural Variations and Functional Group Differences
The following table summarizes key structural and functional differences between the target compound and analogs:
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| Tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate | 2411253-94-4 | C₁₄H₂₅NO₄ | 271.36 | 9-hydroxy group, 1-oxa-4-aza spiro system |
| Tert-butyl 9-oxo-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate | 1251012-92-6 | C₁₄H₂₃NO₄ | 269.34 | 9-oxo (keto) group instead of hydroxyl |
| Tert-butyl 9-phenyl-1-azaspiro[5.5]undecane-1-carboxylate | N/A | C₂₁H₃₁NO₂ | 329.48 | Phenyl substituent at position 9, lacks oxa ring |
| Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate | 1160247-06-2 | C₁₃H₂₄N₂O₃ | 256.34 | Additional nitrogen at position 8 (4,8-diaza system) |
| Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | 873924-08-4 | C₁₄H₂₃NO₃ | 269.34 | Nitrogen at position 3 (vs. 4), 9-oxo group |
Key Findings from Comparative Studies
The 9-phenyl derivative lacks polar substituents, resulting in higher lipophilicity (LogP ~3.5) and reduced aqueous solubility .
Reactivity :
- The 9-oxo analog (CAS 1251012-92-6) is more reactive toward nucleophiles due to the electrophilic ketone group, enabling further functionalization .
- The 1-oxa-4,8-diaza variant (CAS 1160247-06-2) exhibits dual hydrogen-bonding sites, making it a preferred scaffold for protease inhibitors .
Synthetic Accessibility :
- The target compound’s synthesis requires diastereomer separation due to stereochemical complexity, whereas analogs like the 9-oxo derivative are synthesized in higher yields (>50%) via oxidation reactions .
- The 9-phenyl variant is synthesized via Friedel-Crafts alkylation, but low yields (~32%) limit scalability .
Biological Activity: Spirocyclic compounds with 1-oxa-4-aza systems (e.g., CAS 271245-38-6) show improved metabolic stability in pharmacokinetic studies compared to non-spirocyclic amines . The 9-hydroxy derivative has shown promise in targeting G-protein-coupled receptors (GPCRs) due to its hydrogen-bonding capabilities .
Biological Activity
Tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate, a compound with the molecular formula and a molecular weight of 271.36 g/mol, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a spirocyclic structure, which contributes to its biological properties. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 271.36 g/mol |
| CAS Number | 2411253-94-4 |
| IUPAC Name | This compound |
| InChI Key | VOXZLOSSSRQZSD-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that compounds similar to tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane derivatives exhibit significant antimicrobial activity. For instance, studies on related spiro compounds have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis (Mtb) . The mechanism often involves the inhibition of specific enzymes critical for bacterial survival.
The biological activity of this compound may be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to increased susceptibility of bacteria to other antimicrobial agents.
- Receptor Modulation : It may act as a ligand for specific receptors, modulating their activity and affecting cellular signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds:
- Antitubercular Activity : A study identified several spiro compounds with antitubercular properties, demonstrating that modifications in the structure could enhance potency against Mtb . The lead compounds showed MIC values in the low micromolar range.
- Structure-Activity Relationship (SAR) : Research into the SAR of related spiro compounds revealed that specific functional groups significantly influence their biological activity. For example, the presence of hydroxyl groups was found to enhance antimicrobial efficacy .
- In Vitro Studies : In vitro assays indicated that certain derivatives exhibited cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells, suggesting potential for dual therapeutic applications .
Q & A
Q. What are the established synthetic pathways for Tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate, and what key reaction parameters influence yield and purity?
The synthesis typically involves multi-step organic reactions, including spirocyclic ring formation and functional group modifications. A common method involves:
- Reduction of ketones : Sodium borohydride (NaBH₄) in aqueous THF at 16°C reduces ketones to secondary alcohols, achieving high stereochemical control .
- Boc protection : Reaction with tert-butyl chloroformate under basic conditions (e.g., potassium carbonate) to introduce the Boc group .
- Purification : Column chromatography or recrystallization ensures purity (>95%) .
Q. Critical Parameters :
Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., tert-butyl at δ 1.4 ppm, spirocyclic protons at δ 3.2–4.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI+) confirms molecular weight (e.g., m/z 271.36 for C₁₄H₂₅NO₄) .
- X-ray Crystallography : SHELXL refines crystal structures, resolving bond angles and hydrogen bonding networks .
Q. Example Crystallographic Data :
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| Bond length (C-O) | 1.43 Å |
| Torsion angle | 112.5° |
Q. What are the common chemical reactions that this compound undergoes, and how are these reactions optimized for derivatization?
- Oxidation : Hydrogen peroxide converts alcohols to ketones, critical for introducing reactive electrophilic sites .
- Nucleophilic substitution : Alkyl halides react with the amino group to generate diverse analogs .
- Reductive amination : Sodium cyanoborohydride (NaBH₃CN) modifies secondary amines for enhanced bioactivity .
Q. Optimization Strategies :
- pH control : Maintain neutral pH during substitutions to avoid Boc deprotection.
- Catalytic systems : Use Pd/C for hydrogenolysis of benzyl groups without affecting the spirocyclic core .
Advanced Questions
Q. How can researchers optimize the stereoselective synthesis to achieve high enantiomeric excess?
Q. What methodologies resolve discrepancies between predicted and observed biological activities of this compound and its analogs?
- Structure-Activity Relationship (SAR) : Compare analogs with modifications (e.g., hydroxy vs. amino groups) to identify key pharmacophores .
- Binding assays : Surface plasmon resonance (SPR) quantifies target affinity (e.g., KD = 12 nM for kinase inhibition) .
Q. Analog Activity Table :
| Compound Modification | Bioactivity (IC₅₀) |
|---|---|
| Sulfur substitution (S) | 8.2 µM |
| Hydroxy group addition (-OH) | 3.5 µM |
Q. How do hydrogen bonding patterns predicted computationally compare with experimental crystallographic data?
Q. How do heteroatom substitutions (e.g., O→S) influence physicochemical properties?
- Solubility : Sulfur analogs exhibit higher lipophilicity (logP +0.7) .
- Metabolic stability : Thioether derivatives resist cytochrome P450 oxidation (t₁/₂ > 6 hrs) .
Q. What computational approaches predict reactivity in solvent systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
